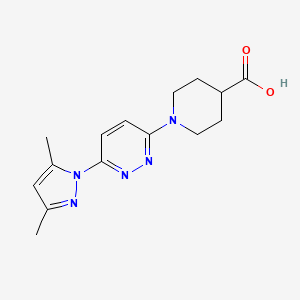![molecular formula C15H18N4OS B2497746 1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine CAS No. 2460756-17-4](/img/structure/B2497746.png)
1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine" belongs to a class of chemicals known for their versatile chemical structures and biological activities. This class includes derivatives of benzothiadiazole and oxazole, which have been explored for their potential in various applications, including as antimicrobial agents.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions and condensation processes. For example, derivatives of benzimidazole, a structurally related chemical, have been synthesized through nucleophilic substitution reactions (Barot, Manna, & Ghate, 2017). These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using spectroscopic and elemental methods of analysis, including IR, NMR, and mass spectrometry. For instance, "1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine" was successfully characterized, suggesting a route for analyzing the molecular structure of the target compound (Shimoga, Shin, & Kim, 2018).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can involve interactions with other chemical entities, leading to a variety of potential activities. For example, studies on similar molecules have explored their antimicrobial activities, indicating the importance of chemical structure in determining biological properties (Visagaperumal et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds related to 1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine, such as 1,3,4-thiadiazole derivatives of benzimidazole, have shown significant antimicrobial activities. These activities are particularly notable against both bacterial and fungal infections, with some compounds displaying minimum inhibitory concentrations (MIC) as low as 2.0 and 2.5 µg/mL, respectively (Barot, Manna, & Ghate, 2017).
Ambient-Temperature Synthesis
Research on related compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, demonstrates the possibility of ambient-temperature synthesis. This synthesis method enhances the practicality and accessibility of producing these compounds for various applications (Becerra, Cobo, & Castillo, 2021).
Potential in Treating Pain
A study on 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides revealed their efficacy as potent and selective inhibitors of the norepinephrine transporter. This suggests potential applications in treating various types of pain, such as acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).
Photocytotoxic Properties
Iron(III) complexes, including those related to this compound, have been studied for their photocytotoxic properties. These properties are significant for applications in cellular imaging and photodynamic therapy, particularly in generating reactive oxygen species under red light (Basu et al., 2014).
Optoelectronic Properties
Research on compounds like 1-(3-nonylthieno[3,2-b]thiophen-2-yl)methanimine, involving benzothiadiazole derivatives, suggests potential applications in optoelectronics. However, the stability of these compounds under light exposure is a crucial factor to consider for practical applications (Okino, Yusuf, & Ibrahim, 2022).
Eigenschaften
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-15(2,3)13-7-11(17-20-13)9-16-8-10-5-4-6-12-14(10)19-21-18-12/h4-7,16H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONREHJSCQMWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)CNCC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)



![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2497673.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2497676.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)
![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2497679.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2497682.png)
![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)
